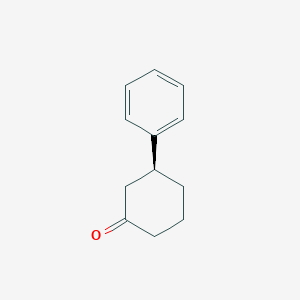

(S)-3-Phenylcyclohexanone

Beschreibung

(S)-3-Phenylcyclohexanone is a chiral cyclohexanone derivative featuring a phenyl substituent at the C3 position. It is synthesized via asymmetric catalysis, primarily through palladium- or rhodium-catalyzed 1,4-addition reactions. For example, the use of (S,S)-dipamp ligands with Pd catalysts achieves enantioselectivities of 92–93% ee , while rhodium-based systems (e.g., (S)-BINAP) also yield high enantiopurity . Key synthetic metrics include a GC yield of 94%, isolated yield of 80%, and 89% ee when purified via column chromatography (25% Et₂O in light petroleum) . Its CAS number is 57344-86-2 , and it typically exists as a colorless oil with distinct NMR and chromatographic profiles .

Eigenschaften

IUPAC Name |

(3S)-3-phenylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJAUDSQXFVZPTO-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(=O)C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CC(=O)C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70455740 | |

| Record name | (S)-3-Phenylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57344-86-2 | |

| Record name | (S)-3-Phenylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Phenylcyclohexanone typically involves the enantioselective reduction of 3-phenylcyclohexanone. One common method is the asymmetric hydrogenation of 3-phenylcyclohexanone using chiral catalysts. This process requires specific reaction conditions, including the use of hydrogen gas under pressure and a chiral rhodium or ruthenium catalyst.

Industrial Production Methods: In industrial settings, this compound can be produced through large-scale asymmetric hydrogenation processes. These methods often employ continuous flow reactors to ensure consistent product quality and yield. The use of advanced chiral catalysts and optimized reaction conditions is crucial for achieving high enantioselectivity and efficiency.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: It can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of phenylcyclohexanone derivatives or carboxylic acids.

Reduction: Formation of (S)-3-phenylcyclohexanol.

Substitution: Formation of substituted phenylcyclohexanones.

Wissenschaftliche Forschungsanwendungen

(S)-3-Phenylcyclohexanone has diverse applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound serves as a model substrate in enzymatic studies to understand stereoselective transformations.

Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and fragrances.

Wirkmechanismus

The mechanism of action of (S)-3-Phenylcyclohexanone involves its interaction with specific molecular targets, depending on its application. In enzymatic reactions, the compound’s chiral center plays a crucial role in determining the stereochemical outcome of the reaction. The phenyl group can engage in π-π interactions with aromatic residues in enzymes, influencing the binding affinity and reaction rate.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Enantioselectivity : Bulkier substituents (e.g., naphthyl) correlate with higher ee (94%), likely due to enhanced steric differentiation during catalysis. In contrast, smaller groups (methyl) result in lower ee (82%) .

- Catalyst Dependency: The (S,S)-dipamp/Pd system is optimal for non-planar substrates like cyclohexanone derivatives, while (S,S)-chiraphos favors planar enones (e.g., cyclopentenone) .

- Yield Trade-offs : The naphthyl derivative exhibits lower GC yield (65%) due to steric challenges during synthesis, whereas phenyl and phenethyl analogs achieve >90% GC yields .

Structural and Physical Properties

- NMR Profiles: (S)-3-Phenylcyclohexanone shows distinct aromatic proton shifts (δ 7.34–7.18 ppm) and cyclohexanone carbonyl signals (δ 208–212 ppm in <sup>13</sup>C NMR) . Phenethyl and naphthyl analogs display additional peaks for extended alkyl/aryl chains .

- Chromatographic Behavior : Retention times (tR) increase with substituent bulkiness (e.g., naphthyl: 13.8–22.7 min vs. phenyl: 8.1–8.5 min) .

Biologische Aktivität

(S)-3-Phenylcyclohexanone is an organic compound with significant potential in various biological applications. This article explores its biological activity, synthesis, and pharmacological implications based on diverse research findings.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 202.27 g/mol. The compound features a cyclohexanone ring substituted with a phenyl group at the 3-position, contributing to its unique chemical behavior and reactivity. Its structure can be represented as follows:

Synthesis Methods

The synthesis of this compound typically involves the Friedel-Crafts acylation of benzene with cyclohexanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This method allows for the selective formation of the desired ketone while minimizing by-products.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Anti-inflammatory Effects : Studies have shown that this compound may possess anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.

- Analgesic Properties : It has been investigated for its potential analgesic effects, contributing to pain management strategies.

- Anticonvulsant Activity : Derivatives of this compound have been explored for their anticonvulsant properties, indicating potential use in treating epilepsy and other seizure disorders.

The mechanism of action for this compound involves its interaction with various biological targets. As a ketone, it can form imines with amines, which can then undergo reductive amination to yield biologically active amines. Additionally, the compound can participate in nucleophilic addition reactions at the carbonyl carbon, leading to the formation of diverse derivatives that may exhibit enhanced biological activity.

Research Findings and Case Studies

Several studies have documented the biological activity and potential applications of this compound:

- Study on Anti-inflammatory Activity : A study published in RSC Advances demonstrated that derivatives of this compound showed significant inhibition of pro-inflammatory cytokines in vitro, suggesting its utility in developing anti-inflammatory drugs .

- Analgesic Effects Research : In another study, the analgesic effects were evaluated using animal models, where this compound demonstrated a notable reduction in pain response compared to control groups.

- Anticonvulsant Properties : Research highlighted the anticonvulsant activity of specific derivatives, indicating that modifications to the phenyl group could enhance efficacy against seizures.

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.